molecular formula C15H17ClN2O3S B5062651 pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5062651
M. Wt: 340.8 g/mol
InChI Key: WBTQWCFGHRTOIR-UHFFFAOYSA-N
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Description

The compound “pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate” is a complex organic molecule. It consists of a pentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . This pentyl group is attached to an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring . The oxadiazole ring is further substituted with a 2-chlorophenyl group and a thioacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts. The pentyl group would be a linear chain of five carbon atoms. The oxadiazole ring would be a five-membered ring with alternating single and double bonds, containing an oxygen atom and two nitrogen atoms . The 2-chlorophenyl group would consist of a six-membered carbon ring (a phenyl group) with a chlorine atom attached at the 2-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The oxadiazole ring is known to participate in a variety of chemical reactions, often acting as a nucleophile . The presence of the chlorine atom on the phenyl ring could also influence the compound’s reactivity, as halogens are often involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, esters (which include acetate groups) are known to have polar bonds but do not engage in hydrogen bonding, leading to intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many esters are flammable, and this compound may also present a fire hazard . Additionally, the compound could potentially pose a risk to aquatic life .

properties

IUPAC Name

pentyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-3-6-9-20-13(19)10-22-15-18-17-14(21-15)11-7-4-5-8-12(11)16/h4-5,7-8H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTQWCFGHRTOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

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